Guanidine, N,N'-diphenyl-, hydrochloride Guanidine, N,N'-diphenyl-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 52392-53-7
VCID: VC1694892
InChI: InChI=1S/C13H13N3.ClH/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H3,14,15,16);1H
SMILES: C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.Cl
Molecular Formula: C13H14ClN3
Molecular Weight: 247.72 g/mol

Guanidine, N,N'-diphenyl-, hydrochloride

CAS No.: 52392-53-7

Cat. No.: VC1694892

Molecular Formula: C13H14ClN3

Molecular Weight: 247.72 g/mol

* For research use only. Not for human or veterinary use.

Guanidine, N,N'-diphenyl-, hydrochloride - 52392-53-7

Specification

CAS No. 52392-53-7
Molecular Formula C13H14ClN3
Molecular Weight 247.72 g/mol
IUPAC Name 1,2-diphenylguanidine;hydrochloride
Standard InChI InChI=1S/C13H13N3.ClH/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H3,14,15,16);1H
Standard InChI Key IEDHGYYAGIASNQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.Cl
Canonical SMILES C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.Cl

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

Guanidine, N,N'-diphenyl-, hydrochloride is derived from N,N'-diphenylguanidine, which has the molecular formula C₁₃H₁₃N₃ and a molecular weight of 211.2624 g/mol . The hydrochloride salt has the molecular formula C₁₃H₁₃N₃·HCl with a correspondingly higher molecular weight due to the addition of HCl. The structure features a central guanidine group with two phenyl rings attached to nitrogen atoms, along with a chloride counterion.

The parent compound, N,N'-diphenylguanidine, has the CAS Registry Number 102-06-7 and is also known by various other names including s-Diphenylguanidine, 1,3-diphenylguanidine, Accelerator D, and DPG .

Physical and Chemical Properties

While specific data for the hydrochloride salt is limited in the provided sources, several properties can be inferred based on the relationship between free bases and their hydrochloride salts. Generally, hydrochloride salts tend to be more water-soluble than their corresponding free bases due to their ionic nature.

PropertyN,N'-diphenylguanidine (free base)Guanidine, N,N'-diphenyl-, hydrochloride (inferred)
Molecular FormulaC₁₃H₁₃N₃C₁₃H₁₃N₃·HCl
Molecular Weight211.2624 g/molHigher due to addition of HCl
Physical StateSolidSolid
SolubilityLimited water solubilityEnhanced water solubility compared to free base
Chemical BehaviorBasicLess basic than free form due to protonation

As a guanidine derivative, this compound would be expected to exhibit basic properties, though the presence of the hydrochloride group would moderate this basicity compared to the free base.

Synthesis Methods

General Approaches for N,N'-Disubstituted Guanidines

Several synthetic approaches can be applied to produce N,N'-disubstituted guanidines, which could be adapted for Guanidine, N,N'-diphenyl-, hydrochloride:

  • A sequential one-pot approach using N-chlorophthalimide, isocyanides, and amines has been reported to provide straightforward and efficient access to diverse N,N'-disubstituted guanidines with yields up to 81% . This strategy provides access to guanidines through previously unprecedented N-phthaloylguanidines under mild conditions.

  • Traditional approaches for N,N'-disubstituted guanidines include:

    • Using N-protected S-methylisothioureas as starting materials

    • Synthesis from amines through cyanamides, which requires toxic cyanogen bromide and harsh conditions

    • Utilizing commercially available guanylating reagent di(imidazole-1-yl)methanimine, which offers more convenient access but necessitates the isolation of intermediates

Hydrochloride Salt Formation

The hydrochloride salt of N,N'-diphenylguanidine could be prepared by treating the free base with hydrochloric acid. By analogy with the purification methods described for guanidine hydrochloride, crystallization from appropriate solvents might be used to obtain pure N,N'-diphenylguanidine hydrochloride .

For guanidine hydrochloride, crystallization from hot methanol by chilling to about -10°C with vigorous stirring is reported as an effective purification method . A similar approach might be applicable to N,N'-diphenylguanidine hydrochloride, though modifications would likely be necessary to account for the different physicochemical properties due to the phenyl groups.

Comparative Analysis with Related Compounds

Structural Relatives

To understand the properties of Guanidine, N,N'-diphenyl-, hydrochloride, it is instructive to compare it with related compounds:

CompoundStructureKey Characteristics
Guanidine hydrochlorideCH₅N₃·HClStrong protein denaturant; enhances release of acetylcholine; potentiates acetylcholine actions on receptors
N,N'-diphenylguanidine (free base)C₁₃H₁₃N₃Used as an accelerator in rubber industry; known as DPG, Accelerator D
Guanidine, N,N'-diphenyl-, hydrochlorideC₁₃H₁₃N₃·HClCombines properties of diphenylguanidine with enhanced water solubility of hydrochloride salt

Functional Comparison

While guanidine hydrochloride is widely used as a protein denaturant and in RNA extraction , the addition of phenyl groups in N,N'-diphenyl-guanidine hydrochloride would significantly alter its interaction with biological macromolecules. The presence of aromatic rings would introduce hydrophobic interactions that are absent in simple guanidine compounds, potentially leading to different applications and properties.

Industrial and Research Applications

Rubber Industry Applications

Based on the applications of the free base form, Guanidine, N,N'-diphenyl-, hydrochloride might find use in the rubber industry. N,N'-diphenylguanidine is widely used as an accelerator in rubber processing , and the hydrochloride salt could potentially offer advantages in certain formulations where improved solubility or modified reactivity is desired.

Chemical Synthesis Applications

In chemical synthesis, Guanidine, N,N'-diphenyl-, hydrochloride could serve as:

  • A reagent or catalyst in organic reactions

  • An intermediate in the synthesis of more complex molecules

  • A starting material for the preparation of other guanidine derivatives

Research and Analytical Applications

While guanidine hydrochloride is used as a chaotropic agent for protein denaturation and RNA purification , the phenyl-substituted variant would have different properties. The unique structure of N,N'-diphenyl-guanidine hydrochloride might make it suitable for specialized applications in biochemical research or analytical chemistry where interactions with aromatic systems are important.

Biological Properties and Effects

Toxicological Considerations

By analogy with related compounds, appropriate precautions should be taken when handling Guanidine, N,N'-diphenyl-, hydrochloride. Guanidine hydrochloride, for instance, is noted to be toxic by ingestion and evolves hydrogen chloride fumes on heating . The addition of phenyl groups could modify the toxicological profile, potentially increasing lipophilicity and affecting absorption, distribution, metabolism, and excretion.

Spectroscopic Characterization

UV/Visible Spectroscopy

The NIST WebBook provides UV/Visible spectrum data for N,N'-diphenylguanidine (the free base) . The spectroscopic properties of the hydrochloride salt would be expected to show similarities to the free base, with potential shifts in absorption maxima due to the protonation of the guanidine group.

Other Analytical Techniques

Various analytical techniques would be valuable for characterizing Guanidine, N,N'-diphenyl-, hydrochloride:

  • Infrared spectroscopy (IR) would reveal characteristic absorption bands for the guanidine group and phenyl rings

  • Nuclear magnetic resonance (NMR) spectroscopy would provide detailed structural information

  • Mass spectrometry would confirm the molecular weight and fragmentation pattern

  • X-ray crystallography could provide definitive structural confirmation if suitable crystals could be grown

Recent Research and Future Directions

Synthetic Methodological Advances

Recent research has focused on developing more efficient methods for synthesizing N,N'-disubstituted guanidines. The sequential one-pot approach using N-chlorophthalimide represents a significant advancement, providing straightforward and efficient access to diverse guanidines under mild conditions .

These methodological improvements could facilitate the preparation of Guanidine, N,N'-diphenyl-, hydrochloride and related compounds, potentially expanding their availability for various applications.

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